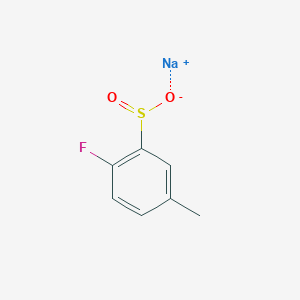

Sodium 2-fluoro-5-methylbenzene-1-sulfinate

CAS No.:

Cat. No.: VC17677862

Molecular Formula: C7H6FNaO2S

Molecular Weight: 196.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H6FNaO2S |

|---|---|

| Molecular Weight | 196.18 g/mol |

| IUPAC Name | sodium;2-fluoro-5-methylbenzenesulfinate |

| Standard InChI | InChI=1S/C7H7FO2S.Na/c1-5-2-3-6(8)7(4-5)11(9)10;/h2-4H,1H3,(H,9,10);/q;+1/p-1 |

| Standard InChI Key | LSNKTFNPKRUXQP-UHFFFAOYSA-M |

| Canonical SMILES | CC1=CC(=C(C=C1)F)S(=O)[O-].[Na+] |

Introduction

Structural and Physicochemical Properties

Sodium 2-fluoro-5-methylbenzene-1-sulfinate features a benzene ring substituted with a fluorine atom, methyl group, and sulfinate moiety. Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₆FNaO₂S |

| Molecular Weight | 196.17 g/mol |

| SMILES | O=S(C1=CC(=C(C=C1)F)C)[O-].[Na+] |

| IUPAC Name | Sodium 2-fluoro-5-methylbenzenesulfinate |

The fluorine atom exerts a strong electron-withdrawing inductive effect (-I), polarizing the aromatic ring and enhancing the stability of the sulfinate group. Conversely, the methyl group at position 5 donates electrons via hyperconjugation, creating a region of increased electron density. This electronic duality enables selective reactivity in electrophilic and nucleophilic transformations .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically proceeds via a two-step route:

-

Sulfonation of 2-Fluoro-5-Methylbenzene:

Treatment of 2-fluoro-5-methylbenzene with sulfur dioxide (SO₂) and an oxidizing agent (e.g., hydrogen peroxide) yields 2-fluoro-5-methylbenzenesulfinic acid. -

Neutralization:

Reaction with sodium hydroxide (NaOH) forms the sodium sulfinate salt.

Reaction Scheme:

Yields exceeding 80% are achievable under optimized conditions (50–60°C, 6–8 hours) .

Industrial Manufacturing

Large-scale production employs continuous flow reactors to enhance efficiency:

-

Continuous Sulfonation: SO₂ gas is introduced into a reactor containing 2-fluoro-5-methylbenzene and a catalytic amount of FeCl₃.

-

Automated Neutralization: pH-controlled systems ensure precise stoichiometry during NaOH addition.

-

Purification: Recrystallization from ethanol/water mixtures achieves >98% purity .

Reactivity and Chemical Transformations

Sulfonylative Cross-Coupling

The sulfinate group (-SO₂⁻) acts as a nucleophile in transition metal-catalyzed reactions:

-

Palladium-Catalyzed Suzuki Coupling:

Reaction with aryl halides forms biaryl sulfones. For example:

Yields: 70–85% (X = Br, I) . -

Copper-Mediated Thiolation:

With disulfides (RSSR), the sulfinate generates thiosulfonates (RSO₂SR’):

Applications: Antioxidant synthesis .

Radical Reactions

Under photoredox conditions, the sulfinate generates sulfonyl radicals (RSO₂- ):

Applications in Pharmaceutical Chemistry

Sulfonamide Prodrugs

The sulfinate serves as a precursor to sulfonamides via reaction with amines:

Example: Synthesis of COX-2 inhibitors, where the fluorine enhances metabolic stability .

Fluorinated Building Blocks

Incorporation into bioactive molecules leverages fluorine’s ability to:

-

Improve lipid solubility (logP reduction by 0.5–1.0 units).

-

Block oxidative metabolism (C–F bond inertness).

Emerging Research Directions

Electrochemical Sulfonylation

Recent advances employ electrochemical cells to mediate sulfinate oxidation, enabling catalyst-free C–H sulfonylation of arenes. Initial reports show 60–75% yields in undivided cells .

Bioconjugation Applications

Functionalization of antibodies with sulfinate-derived probes (e.g., fluorescent tags) is under exploration, leveraging the compound’s aqueous solubility and mild reaction conditions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume